Pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a significant class of N-heterocyclic compounds with a notable presence in medicinal chemistry due to their biological activities, including anticancer and antimicrobial properties. They also have applications in material science because of their photophysical characteristics .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been approached through various methods. A microwave-assisted approach has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, which is notable for its broad substrate scope, operational simplicity, and high yields without the need for chromatographic purification . Another method involves ultrasound irradiation, which offers advantages such as simplicity, mild conditions, and short reaction times . Additionally, the synthesis of substituted pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]1,3,5-triazines has been achieved through the reaction of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles with biselectrophilic reagents .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. Studies have shown that substitutions at specific positions on the pyrazolo[1,5-a]pyrimidine core can significantly influence their biological properties. For instance, derivatives with an amino group at the seventh position have been found to possess potent activities .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions that are essential for creating biologically active molecules. For example, the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and other reagents yields a variety of pyrazolo[1,5-a]pyrimidine derivatives . The reactivity of these compounds is further demonstrated by their ability to form fused heteroaromatic systems through reactions such as cyclocondensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure and the nature of their substituents. These properties are critical in determining their suitability for use as pharmaceutical agents or in material science applications. For instance, the photophysical properties of these compounds are of great interest in materials science . Additionally, the structure-activity relationship analysis of pyrazolo[3,4-d]pyrimidin-5-amines has revealed that both short-range van der Waals forces and covalent bonds play a role in their observed inhibitory effects, which can be modulated by substituting electron-donating groups on the phenyl rings .
Scientific Research Applications
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have demonstrated effectiveness as inhibitors of mycobacterial ATP synthase, particularly in the treatment of Mycobacterium tuberculosis (M.tb). Novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit potent in vitro M.tb growth inhibition, highlighting their potential as inhibitors of M.tb (Sutherland et al., 2022).
Synthesis of Derivatives
There is a growing interest in synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines. For instance, the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives has been reported, indicating their significant biological activities in medicinal applications (Xu Li-feng, 2011).
Anticancer Potential and Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidine derivatives are gaining attention for their photophysical properties and significant anticancer potential. Current research emphasizes their role in the synthesis and functionalization of these compounds, potentially leading to new drug designs with the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez et al., 2021).
Antimicrobial and Antidiabetic Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic properties. They exhibit moderate to good inhibitory effects against pathogenic bacteria, indicating their potential as antibacterial agents (Beyzaei et al., 2017).
Applications in Material Science
Due to their significant photophysical properties, pyrazolo[1,5-a]pyrimidines have found applications in material science. The development of different synthesis pathways for these compounds has enhanced their structural diversity and applications in this field (Al‐Azmi, 2019).
Potential Non-Benzodiazepine Hypnotics
New pyrazolo[1,5-a]pyrimidines have been synthesized as potential drugs for treating insomnia. Their structures, confirmed by spectroscopic methods and X-ray crystallographic analysis, indicate their potential in developing non-benzodiazepine hypnotic drugs (Behbehani et al., 2010).
Inhibition of 5-HT6 Receptors
A series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antagonistic activity against 5-HT6 receptors. These compounds are studied for their potential in addressing conditions related to serotonin activity (Ivachtchenko et al., 2011).
Aurora-A Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as inhibitors of Aurora-A kinase, showing promising cytotoxic activity against various human cancer cell lines. This points to their potential role in developing cancer therapies (Shaaban et al., 2011).
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONEWMRHLTZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649470 | |
Record name | Pyrazolo[1,5-a]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidin-6-amine | |
CAS RN |
1018125-39-7 | |
Record name | Pyrazolo[1,5-a]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyrimidin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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